Xanthosine 5/'-triphosphate disodium salt

Description

Significance of Xanthosine (B1684192) 5'-Triphosphate as a Purine (B94841) Nucleotide in Cellular Biochemistry

As a purine nucleotide, XTP occupies a specific niche within the complex web of cellular biochemistry. Its significance stems largely from its role as an intermediate and a substrate in purine metabolism. umaryland.edu Purine metabolism is a fundamental cellular process essential for creating the building blocks of DNA and RNA and for signal transduction. researchgate.net

XTP is situated within the purine metabolic pathway, where it can arise from the phosphorylation of its precursors, Xanthosine monophosphate (XMP) and Xanthosine diphosphate (B83284) (XDP). nih.gov XMP itself is a key intermediate, formed from inosine (B1671953) monophosphate (IMP) by the enzyme IMP dehydrogenase. wikipedia.orgasm.org XMP is then typically converted to guanosine (B1672433) monophosphate (GMP) by GMP synthase. researchgate.netwikipedia.org The accumulation of non-canonical nucleotides like XTP can occur through the deamination of guanine (B1146940) nucleotides or the phosphorylation of XMP. nih.gov

To prevent the potentially harmful incorporation of non-canonical bases like xanthine (B1682287) into nucleic acids, cells possess "house-cleaning" enzymes. nih.govnih.gov Inosine triphosphate pyrophosphatases (ITPases) are ubiquitous enzymes that perform this function by hydrolyzing non-canonical purine nucleotides, including XTP, back to their monophosphate forms, thereby cleansing the nucleotide pool. medchemexpress.comnih.gov

Overview of Fundamental Biological Processes Influenced by Xanthosine 5'-Triphosphate

Xanthosine 5'-triphosphate influences several fundamental biological processes, primarily by acting as a substrate for various enzymes and as an analogue for GTP in signal transduction pathways.

Enzymatic Substrate: XTP is a recognized substrate for several enzymes that regulate nucleotide pools.

Inosine Triphosphate Pyrophosphatase (ITPase): This enzyme efficiently hydrolyzes XTP to Xanthosine monophosphate (XMP) and pyrophosphate, preventing its accumulation and potential incorporation into RNA. medchemexpress.comnih.gov

Nucleoside-triphosphate Pyrophosphatase: XTP is a substrate for this enzyme (EC 3.6.1.19), which also hydrolyzes it. umaryland.eduhmdb.ca

Dinucleoside Tetraphosphatase: This enzyme (EC 3.6.1.17) can also act on XTP. umaryland.eduhmdb.ca

Signal Transduction: Due to its structural similarity to GTP, XTP can substitute for it in various G-protein-mediated signaling events. It has been shown to support receptor-mediated adenylyl cyclase activation. umaryland.eduhmdb.ca Research has demonstrated that XTP can competitively inhibit the binding of GTP to the guanine nucleotide-binding site of transducin, a key G-protein in retinal phototransduction. hmdb.ca This suggests that nucleotides like XTP, GTP, and ITP may act as differential signal sorters and amplifiers at the G-protein level. hmdb.ca Furthermore, studies on mutant G-proteins engineered to have a higher affinity for xanthine nucleotides have been instrumental in dissecting the mechanics of G-protein-coupled receptor interactions. jenabioscience.com

RNA Synthesis and Damage: The deamination of guanosine can lead to the formation of xanthosine within RNA strands. nih.gov The presence of xanthosine can alter the pairing properties of the RNA, affecting its structure and function. Reverse transcriptase enzymes, for example, read xanthosine preferentially as either guanine or adenine, highlighting how its presence can lead to transcriptional errors. nih.gov The cellular mechanisms that manage XTP levels are therefore crucial for maintaining the integrity of genetic information. nih.gov

Historical Perspectives in Xanthosine 5'-Triphosphate Research and Nucleotide Biochemistry

Research into xanthosine nucleotides has a history rooted in the fundamental exploration of purine metabolism and enzyme function. Early studies focused on understanding the pathways of nucleotide synthesis and interconversion.

In the 1950s, work on auxotrophic mutants of bacteria like Aerobacter aerogenes revealed the accumulation of xanthosine when the pathway to guanine was blocked. nih.gov Later, in the 1970s, detailed enzymatic studies began to characterize the enzymes involved. For instance, research on Escherichia coli in 1975 established that the enzyme responsible for converting XMP to GMP, then called XMP aminase, was in fact an amidotransferase capable of using glutamine as a substrate. nih.gov

By the 1980s, researchers were investigating the regulation of these pathways in various organisms. A 1981 study on Bacillus subtilis demonstrated that the stringent response to nutritional stress inhibited the formation of XMP from IMP, thereby controlling the flow towards guanine nucleotides. asm.orgnih.gov

The 1990s saw the use of XTP and its analogues as tools to probe the function of specific proteins. Researchers engineered G-proteins and other enzymes to preferentially bind xanthine nucleotides over guanine nucleotides. jenabioscience.com This innovative approach allowed for the study of these proteins' functions with greater specificity, as the engineered proteins would only respond to the exogenously supplied xanthine nucleotide, not the endogenous GTP. This technique was applied to study proteins like the Ras oncogene product p21 and the elongation factor Tu, providing insights into their biochemical consequences and energy consumption in protein biosynthesis. jenabioscience.com These studies cemented the role of XTP as a crucial experimental compound in nucleotide biochemistry.

Data Tables

Table 1: Chemical Properties of Xanthosine 5'-triphosphate

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C10H15N4O15P3 | umaryland.edunih.gov |

| Molecular Weight | 524.17 g/mol (free acid) | umaryland.edumedchemexpress.comnih.gov |

| IUPAC Name | ({({[(2R,3S,4R,5R)-5-(2,6-dihydroxy-9H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxyphosphoryl}oxy)phosphonic acid | umaryland.edu |

| Synonyms | XTP, 5'-XTP, Xanthosine triphosphate | umaryland.edumedchemexpress.com |

| InChI Key | CAEFEWVYEZABLA-UUOKFMHZSA-N | umaryland.edu |

Table 2: Key Enzymes Interacting with Xanthosine 5'-triphosphate

| Enzyme | EC Number | Action on XTP | Biological Role | Source |

|---|---|---|---|---|

| Inosine triphosphate pyrophosphatase (ITPase) | 3.6.1.19 | Hydrolyzes XTP to XMP + PPi | Nucleotide pool sanitation; prevents incorporation of non-canonical bases into nucleic acids. | medchemexpress.comnih.gov |

| Dinucleoside tetraphosphatase | 3.6.1.17 | Substrate | Nucleotide metabolism. | umaryland.eduhmdb.ca |

| Guanosine monophosphate (GMP) synthase | 6.3.5.2 | Precursor (XMP) is converted to GMP. | De novo purine nucleotide biosynthesis. | researchgate.netebi.ac.uk |

| IMP dehydrogenase | 1.1.1.205 | Product (XMP) is formed from IMP. | Rate-limiting step in the biosynthesis of guanine nucleotides. | wikipedia.orgnih.gov |

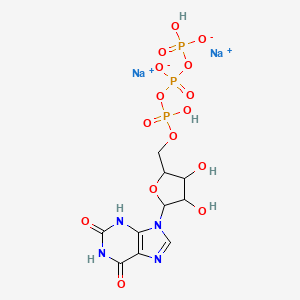

Structure

2D Structure

Properties

IUPAC Name |

disodium;[[[5-(2,6-dioxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N4O15P3.2Na/c15-5-3(1-26-31(22,23)29-32(24,25)28-30(19,20)21)27-9(6(5)16)14-2-11-4-7(14)12-10(18)13-8(4)17;;/h2-3,5-6,9,15-16H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H2,12,13,17,18);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAVBVQQGSPMFDU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O)NC(=O)NC2=O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N4Na2O15P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80694522 | |

| Record name | Disodium 9-{5-O-[hydroxy({[(hydroxyphosphinato)oxy]phosphinato}oxy)phosphoryl]pentofuranosyl}-3,9-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

568.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105931-36-0 | |

| Record name | Disodium 9-{5-O-[hydroxy({[(hydroxyphosphinato)oxy]phosphinato}oxy)phosphoryl]pentofuranosyl}-3,9-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80694522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Xanthosine 5'-triphosphate sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Metabolic Pathways of Xanthosine 5 Triphosphate

Xanthosine (B1684192) 5'-Triphosphate Biosynthesis

The formation of XTP is a multi-step process that begins with the de novo synthesis of purine (B94841) nucleotides, culminating in the phosphorylation of its monophosphate precursor.

The de novo synthesis of purine nucleotides is an energy-intensive pathway that utilizes several small molecules as precursors. The foundational molecule upon which the purine ring is built is Ribose-5-phosphate , which is activated to 5-phosphoribosyl-α-pyrophosphate (PRPP) . Other essential precursors contributing to the purine ring include amino acids such as glycine , glutamine , and aspartate , as well as one-carbon units supplied by tetrahydrofolate (THF) and carbon dioxide.

Through a series of enzymatic reactions, these precursors are assembled into the first fully formed purine nucleotide, Inosine (B1671953) 5'-monophosphate (IMP) . IMP stands as a critical branch point in purine metabolism, serving as the direct precursor for the synthesis of both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). The pathway to GMP proceeds via the intermediate, Xanthosine 5'-monophosphate (XMP) .

| Precursor/Intermediate | Role in Purine Metabolism |

| Ribose-5-phosphate | Provides the ribose sugar backbone. |

| 5-phosphoribosyl-α-pyrophosphate (PRPP) | Activated form of ribose-5-phosphate. |

| Glycine | Contributes atoms C4, C5, and N7 of the purine ring. |

| Glutamine | Donates nitrogen atoms for N3 and N9 of the purine ring. |

| Aspartate | Provides the N1 atom of the purine ring. |

| Tetrahydrofolate (THF) | Donates one-carbon units for C2 and C8 of the purine ring. |

| Inosine 5'-monophosphate (IMP) | The first purine nucleotide formed; a key branch point intermediate. |

| Xanthosine 5'-monophosphate (XMP) | The direct precursor to guanosine monophosphate (GMP). |

The conversion of PRPP to IMP involves a ten-step enzymatic pathway. In eukaryotes, some of these enzymes are multifunctional, existing as single polypeptide chains with multiple catalytic domains. researchgate.net For the purpose of this article, the focus will be on the final steps that lead to the formation of XMP.

Once IMP is synthesized, the pathway diverges. The synthesis of XMP from IMP is a critical control point in the production of guanine (B1146940) nucleotides.

The conversion of Inosine 5'-monophosphate (IMP) to Xanthosine 5'-monophosphate (XMP) is catalyzed by the enzyme Inosine 5'-monophosphate dehydrogenase (IMPDH) . This reaction is the rate-limiting step in the de novo synthesis of guanine nucleotides. IMPDH facilitates the NAD+-dependent oxidation of IMP at the C2 position of the purine ring, introducing a keto group and thereby forming XMP. youtube.com

Reaction: IMP + NAD+ + H₂O → XMP + NADH + H+

Following its synthesis, Xanthosine 5'-monophosphate (XMP) undergoes two sequential phosphorylation steps to become Xanthosine 5'-triphosphate (XTP). These reactions are catalyzed by specific kinases that transfer phosphate (B84403) groups from ATP.

The first phosphorylation, converting XMP to Xanthosine 5'-diphosphate (XDP), is catalyzed by guanylate kinase (GK) . wikipedia.org While GK's primary substrate is GMP, it can also phosphorylate XMP.

Reaction: XMP + ATP ⇌ XDP + ADP

The second phosphorylation, from XDP to XTP, is carried out by nucleoside-diphosphate kinase (NDPK) . NDPK has a broad substrate specificity and catalyzes the transfer of the terminal phosphate group from a nucleoside triphosphate (commonly ATP) to a nucleoside diphosphate (B83284). nih.govnih.gov

Reaction: XDP + ATP ⇌ XTP + ADP

Enzymatic Steps in De Novo Purine Nucleotide Synthesis Leading to Xanthosine Monophosphate Formation

Xanthosine 5'-Triphosphate Catabolism and Degradation

Xanthosine 5'-triphosphate is not a stable endpoint in purine metabolism. Instead, it is rapidly converted to other molecules or degraded to prevent its accumulation and potential incorporation into nucleic acids, which could lead to mutations.

The primary route for the catabolism of Xanthosine 5'-triphosphate is through enzymatic hydrolysis. This reaction is predominantly carried out by the enzyme inosine triphosphate pyrophosphatase (ITPase) . mdpi.comnih.gov ITPase is a "house-cleaning" enzyme that prevents the accumulation of non-canonical purine nucleotides like ITP and XTP. nih.gov

ITPase catalyzes the hydrolysis of the phosphoanhydride bond between the alpha and beta phosphates of XTP, releasing pyrophosphate (PPi) and yielding Xanthosine 5'-monophosphate (XMP). reactome.orgnih.gov

Reaction: XTP + H₂O → XMP + PPi

This hydrolysis is a crucial step in maintaining the fidelity of DNA and RNA synthesis, as it prevents the incorporation of xanthine (B1682287) bases into these nucleic acids. While XTP is a known substrate for ITPase, detailed kinetic parameters for the human enzyme with XTP are not as extensively characterized as those for its primary substrate, ITP. nih.govresearchgate.net However, studies on ITPase from various organisms confirm its activity on XTP. nih.gov

| Enzyme | Substrate | Product(s) | Function |

| Inosine triphosphate pyrophosphatase (ITPase) | Xanthosine 5'-triphosphate (XTP) | Xanthosine 5'-monophosphate (XMP) + Pyrophosphate (PPi) | Prevents accumulation of non-canonical purine nucleotides. |

Identification of Intermediates and End Products of Xanthosine 5'-Triphosphate Degradation

The degradation of Xanthosine 5'-triphosphate is a stepwise process that feeds into the general purine catabolism pathway.

The initial step, as catalyzed by nucleoside-triphosphate pyrophosphatase, yields Xanthosine 5'-monophosphate (XMP) and pyrophosphate (PPi) .

XMP can then be further metabolized. One key pathway involves its conversion to guanosine monophosphate (GMP) through the action of GMP synthase. researchgate.netebi.ac.uk However, in the context of degradation, XMP is dephosphorylated to xanthosine by 5'-nucleotidases. hmdb.ca

Xanthosine is subsequently cleaved by purine nucleoside phosphorylase into xanthine and ribose-1-phosphate . hmdb.cahmdb.ca

Finally, xanthine is oxidized by xanthine oxidase to uric acid , which is the ultimate end product of purine degradation in humans. researchgate.net This final step can also produce reactive oxygen species.

Table 2: Key Enzymes and Products in the Degradation of Xanthosine 5'-Triphosphate

| Starting Substrate | Enzyme | Product(s) |

|---|---|---|

| Xanthosine 5'-triphosphate | Nucleoside-triphosphate pyrophosphatase (ITPase) | Xanthosine 5'-monophosphate + Pyrophosphate |

| Xanthosine 5'-monophosphate | 5'-Nucleotidase | Xanthosine + Phosphate |

| Xanthosine | Purine nucleoside phosphorylase | Xanthine + Ribose-1-phosphate |

| Xanthine | Xanthine oxidase | Uric acid |

Salvage Pathways Involving Xanthosine and its Nucleotide Derivatives

Purine salvage pathways are essential for recycling purine bases and nucleosides, conserving the energy that would be required for de novo synthesis. Xanthosine and its derivatives can be re-utilized through these pathways.

A key salvage mechanism for xanthosine involves its direct conversion to Xanthosine 5'-monophosphate (XMP). This reaction is catalyzed by the phosphotransferase activity of cytosolic 5'-nucleotidase. nih.gov In this pathway, a phosphate group is transferred from a donor molecule, with inosine monophosphate (IMP) being a preferred donor, to xanthosine, thereby forming XMP. nih.gov

Once salvaged as XMP, it can be converted to guanine nucleotides. nih.gov This demonstrates a crucial link between the salvage of a degradation product and the synthesis of essential nucleotides.

Enzymatic Interactions and Substrate Specificity of Xanthosine 5 Triphosphate

Xanthosine (B1684192) 5'-Triphosphate as a Substrate for Metabolic Enzymes

Xanthosine 5'-triphosphate is recognized and processed by a range of enzymes involved in nucleotide metabolism, highlighting its integral role in maintaining cellular nucleotide pools.

Characterization of Interactions with Nucleotide Metabolism Enzymes

XTP is a known substrate for several enzymes that handle non-canonical purine (B94841) nucleotides. umaryland.edu Deamination of purine bases can lead to the accumulation of nucleotides such as inosine (B1671953) triphosphate (ITP), deoxyinosine triphosphate (dITP), XTP, and deoxyxanthosine triphosphate (dXTP). wikipedia.org To prevent their incorporation into nucleic acids, cells utilize specific enzymes to hydrolyze these molecules.

Inosine triphosphate pyrophosphatases (ITPases) are crucial "house-cleaning" enzymes that hydrolyze deaminated purine nucleotides. nih.gov Studies on the ITPase from Trypanosoma brucei (TbITPA) have demonstrated its ability to efficiently hydrolyze XTP to its monophosphate form, xanthosine monophosphate (XMP), and pyrophosphate. nih.gov This activity is essential for clearing the cytosolic pool of non-canonical nucleotides. nih.gov Similarly, human ITPase also processes XTP, underscoring the conserved function of this enzyme family. medchemexpress.com

Beyond ITPases, other enzymes like dinucleoside tetraphosphatase and nucleoside-triphosphate pyrophosphatase also act on XTP. umaryland.edu Furthermore, a specific Xanthine (B1682287) triphosphatase has been identified, which hydrolyzes non-canonical purine nucleotides like XTP and ITP to their diphosphate (B83284) forms. umaryland.edu

Investigation of Xanthosine 5'-Triphosphate as a Guanosine (B1672433) 5'-Triphosphate Substitute in Enzymatic Reactions

Due to its structural similarity to GTP, XTP can substitute for it in several enzymatic reactions, albeit often with different efficiencies. This has made XTP a valuable tool for studying G-protein signaling and other GTP-dependent processes.

XTP can support receptor-mediated activation of adenylyl cyclase, an enzyme crucial for producing the second messenger cyclic AMP (cAMP). umaryland.edu In studies using a fusion protein of the β2-adrenergic receptor and the Gs alpha subunit, XTP was able to support adenylyl cyclase activation, although it was less potent and efficient than GTP. nih.gov The efficacy of various ligands in stimulating adenylyl cyclase in the presence of XTP was found to be considerably different from that observed with GTP or ITP. nih.gov This suggests that the conformation of the G-protein/receptor complex when bound to XTP may differ from its GTP-bound state, leading to altered downstream signaling.

Guanine (B1146940) nucleotides, in general, are known to stimulate mammalian adenylyl cyclase activity. nih.gov The stimulatory effect requires at least one free phosphate (B84403) group at the 5' position of the ribose, a condition that XTP fulfills. nih.gov

XTP's ability to bind to G-proteins has been exploited to create mutant G-proteins with altered nucleotide specificity. By introducing specific mutations, scientists have engineered G-protein alpha subunits that preferentially bind xanthine nucleotides over guanine nucleotides. nih.govresearchgate.net These "GoαX" mutants have been instrumental in dissecting the specific roles of G-protein subtypes in signaling pathways.

Studies have shown that XTP binds to G-proteins with different affinities compared to GTP and ITP. nih.gov For instance, in studies with the retinal G-protein transducin, the affinities of GTP, ITP, and XTP were found to differ. nih.gov Furthermore, chemoattractant receptors in HL-60 leukemia cells did not stimulate the hydrolysis of XTP, unlike their stimulation of GTP and ITP hydrolysis. nih.gov This indicates that while XTP can bind to the G-protein, it may not always effectively induce the conformational changes required for hydrolysis and subsequent signal termination.

Substrate Properties with Purine Salvage and Interconversion Enzymes

The purine salvage pathway allows cells to recycle purine bases and nucleosides, and enzymes in this pathway can also interact with xanthine derivatives.

Specificity with Purine Phosphoribosyltransferases

Purine phosphoribosyltransferases are key enzymes in the purine salvage pathway. Xanthine-guanine phosphoribosyltransferase (XGPRT) catalyzes the conversion of guanine and xanthine to their respective mononucleotides, GMP and XMP, using 5-phospho-α-D-ribose 1-diphosphate (PRPP) as the ribose phosphate donor. uniprot.org This demonstrates that the purine salvage machinery can directly utilize xanthine to form XMP, which can then be phosphorylated to XDP and subsequently XTP.

The substrate properties of xanthine and its nucleoside, xanthosine, with purine nucleoside phosphorylases (PNPs) have also been investigated. nih.gov These studies highlight the importance of the ionization state of the xanthine ring for its interaction with enzymes. nih.govnih.gov

Cellular and Molecular Functions of Xanthosine 5 Triphosphate Beyond Core Metabolism

Contribution to Intracellular Energy Transfer Processes

Intracellular energy transfer is fundamental to life, powering a vast array of cellular activities from muscle contraction to DNA replication. This process is overwhelmingly dominated by adenosine (B11128) triphosphate (ATP). wikipedia.orglibretexts.org ATP functions as the universal energy currency by releasing a significant amount of Gibbs free energy (approximately -30.5 kJ/mol) upon the hydrolysis of its terminal phosphoanhydride bond. wikipedia.orglibretexts.org This energy is efficiently harnessed by coupling the exergonic ATP hydrolysis reaction with otherwise energetically unfavorable (endergonic) reactions. aatbio.com To maintain this capacity, living cells keep the ATP/ADP ratio approximately ten orders of magnitude from equilibrium, with ATP concentrations typically in the high millimolar range (1-10 mM). wikipedia.orgnih.gov

In contrast, Xanthosine (B1684192) 5'-triphosphate does not have a recognized physiological role in intracellular energy transfer. wikipedia.org While the hydrolysis of its own phosphoanhydride bonds would also be an exergonic process, XTP is not produced or utilized by cells as a standard energy currency. wikipedia.orgumaryland.edu Its intracellular concentration is presumed to be negligible under normal conditions due to the action of pyrophosphatases like ITPase, which efficiently hydrolyze it to its monophosphate form, thereby preventing its accumulation. nih.govaatbio.com The primary energy-carrying nucleotide besides ATP is GTP, which is specifically used to power processes like G-protein signaling and aspects of protein synthesis. The cellular machinery for energy transduction is highly specific for ATP and, to a lesser extent, GTP, effectively excluding non-canonical nucleotides like XTP from this critical role.

Table 1: Comparison of Nucleotides in Intracellular Energy Transfer

| Feature | Adenosine 5'-triphosphate (ATP) | Xanthosine 5'-triphosphate (XTP) |

|---|---|---|

| Primary Role | Universal intracellular energy currency. wikipedia.orglibretexts.org | Not a recognized physiological energy currency. wikipedia.orgumaryland.edu |

| Typical Concentration | 1-10 mM. wikipedia.orgnih.gov | Negligible; actively hydrolyzed by "house-cleaning" enzymes. nih.gov |

| Energy Release (ΔG°' of hydrolysis) | -30.5 kJ/mol (to ADP + Pᵢ). wikipedia.org | Not determined for physiological conditions. |

| Cellular Function | Powers metabolic reactions, active transport, muscle contraction, etc. wikipedia.orglibretexts.org | Primarily used in experimental procedures on nucleotide-binding enzymes. wikipedia.org |

Regulatory Roles in Nucleic Acid Synthesis (DNA and RNA)

The synthesis of DNA and RNA is a process that demands extreme precision to maintain genetic integrity. This fidelity is ensured by DNA and RNA polymerases, which select the correct nucleoside triphosphate (NTP) building blocks corresponding to the template strand. Non-canonical nucleotides that arise in the cell, such as the deoxy- form of XTP (2'-deoxyxanthosine 5'-triphosphate, or dXTP), are potential sources of mutation if incorporated into the genome. nih.gov

Research into the interaction of dXTP with DNA polymerases reveals a strong exclusionary mechanism. In studies using E. coli DNA polymerase I, dXTP was found to be a very poor substrate. nih.gov It could substitute for dGTP opposite a cytosine in the template strand, but its incorporation efficiency was more than 15,000 times lower than that of the correct nucleotide, dGTP. nih.gov Furthermore, dXTP was not incorporated opposite a template thymine, indicating that it does not cause the T-to-C transition mutations that might be expected from a damaged guanine (B1146940) analogue. nih.gov This demonstrates the high selectivity of the polymerase active site, which effectively prevents dXTP from entering the nascent DNA chain.

While direct studies on XTP incorporation by RNA polymerases are less common, the principles of polymerase fidelity are conserved. The incorporation of a modified base like xanthosine into an RNA strand has been shown to significantly destabilize the nucleic acid duplex, which would disrupt its structure and function. nih.gov The cellular strategy is therefore one of prevention, using enzymes like ITPase to hydrolyze XTP and dXTP, cleansing the nucleotide pool of these potentially mutagenic substrates. nih.govhmdb.ca

Table 2: Kinetic Parameters for dNTP Incorporation Opposite Template Cytosine by E. coli DNA Polymerase I (exo-)

| Substrate | Apparent Km (µM) | Apparent Vmax (% min-1) | Incorporation Efficiency (Vmax/Km) |

|---|---|---|---|

| dGTP (Correct) | 2.5 | 3800 | 1506 |

| dXTP (Incorrect) | 1100 | 110 | 0.10 |

Data sourced from a study on the misincorporation of 2'-deoxyxanthosine (B1596513) 5'-triphosphate. nih.gov

Modulation of Intracellular Signaling Pathways

G-protein-mediated signaling is a critical mechanism for transmitting extracellular signals into the cell, regulating everything from sensory perception to cellular metabolism. This system relies on the ability of G-protein alpha-subunits to bind and hydrolyze GTP. In its GTP-bound state, the G-protein is 'on' and activates downstream effectors. Hydrolysis of GTP to GDP switches the protein to its 'off' state.

Xanthosine 5'-triphosphate, as a structural analogue of GTP, has been shown to interact with G-proteins, but in a functionally distinct manner. Studies on the retinal G-protein transducin and on G-proteins in leukemia cell membranes demonstrated that while XTP can bind to these proteins, it is a very poor substrate for hydrolysis. The rate of XTP hydrolysis by transducin was significantly lower than that of GTP or even ITP. Crucially, while specific chemoattractants could stimulate the hydrolysis of GTP and ITP by G-proteins in cell membranes, they failed to stimulate any hydrolysis of XTP. nih.gov

This suggests that XTP can act as a competitive inhibitor or, at best, a very weak partial agonist at the G-protein nucleotide-binding site. By occupying the site without promoting the active, signal-terminating hydrolysis, XTP could potentially modulate or disrupt normal GTP-dependent signaling. This property has been exploited in biochemical research, where engineered G-protein mutants have been created that preferentially bind xanthine (B1682287) nucleotides over guanine nucleotides. These "XTP-specific" G-proteins serve as powerful tools to selectively activate a single G-protein pathway in a complex system, allowing researchers to dissect specific signaling cascades. wikipedia.org

Table 3: Comparative Interaction of Nucleotides with G-Proteins

| Nucleotide | Interaction with Transducin | Effect in HL-60 Cell Membranes |

|---|---|---|

| GTP (Guanosine 5'-triphosphate) | Efficiently hydrolyzed; high efficacy for elution from membranes. | Hydrolysis is effectively stimulated by chemoattractants (fMLP, LTB4, C5a). nih.gov |

| ITP (Inosine 5'-triphosphate) | Hydrolyzed at a lower rate than GTP. | Hydrolysis is effectively stimulated by fMLP and LTB4; weakly by C5a. nih.gov |

| XTP (Xanthosine 5'-triphosphate) | Very poorly hydrolyzed; lowest efficacy for elution. Competitively inhibits GTP hydrolysis. | Hydrolysis is not stimulated by chemoattractants (fMLP, C5a, LTB4). nih.gov |

Beyond G-proteins, nucleotides can act as allosteric regulators, binding to enzymes at sites distinct from the active site to modulate their function. A prime example is the enzyme ribonucleotide reductase, whose activity is exquisitely controlled by the binding of ATP (an activator) and dATP (an inhibitor) to allosteric sites, thereby maintaining a balanced pool of dNTPs for DNA synthesis. nih.gov

The primary regulatory role identified for XTP is as a substrate for "house-cleaning" enzymes, which represents a form of negative regulation. Enzymes such as inosine (B1671953) triphosphate pyrophosphatase (ITPase) are ubiquitously expressed and function to hydrolyze non-canonical purine (B94841) nucleotides like ITP and XTP. nih.govhmdb.ca By converting XTP to Xanthosine 5'-monophosphate (XMP), these enzymes prevent XTP from accumulating and interfering with processes like nucleic acid synthesis or G-protein signaling. nih.gov This enzymatic activity is crucial for maintaining cellular integrity.

There is no direct evidence that XTP itself acts as a specific signaling molecule to regulate enzyme activity or gene expression. However, its precursor, the nucleoside xanthosine, has been observed to influence gene expression in certain cell types, such as mammary epithelial cells. nih.gov This effect is thought to be indirect, resulting from the conversion of xanthosine to XMP, which then enters the purine nucleotide biosynthesis pathway, potentially altering the intracellular pools of guanine nucleotides and thereby affecting cellular processes. nih.gov Therefore, while XTP is a target of regulatory enzymes, its role as a direct regulator of other cellular machinery has not been established.

Research Methodologies and Investigative Applications of Xanthosine 5 Triphosphate

Utilization as a Biochemical Probe and Research Tool

As a research tool, XTP provides insights into the function of nucleotide-binding proteins and the flow of metabolic processes. Its ability to substitute for canonical nucleotides in certain biological contexts makes it an effective probe for dissecting specific molecular interactions and enzymatic mechanisms.

Xanthosine (B1684192) 5'-triphosphate is particularly useful for investigating the interactions between nucleotides and proteins, most notably G-proteins (guanine nucleotide-binding proteins). G-proteins are critical molecular switches in cellular signaling, and their function is tightly regulated by the binding and hydrolysis of GTP.

Researchers have utilized XTP to explore the conformational states of receptors coupled to G-proteins. nih.gov In studies involving the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), XTP was used alongside GTP and inosine (B1671953) triphosphate (ITP) to analyze receptor/G-protein coupling. The results showed that GTP was more potent than XTP in activating the associated Gs protein and stimulating adenylyl cyclase. nih.gov The differential effects of these nucleotides on the receptor system helped demonstrate that various ligands can induce multiple distinct, active conformations of the receptor, highlighting the utility of purine (B94841) nucleotide analogues like XTP as tools to dissect the complexities of protein conformational changes and ligand-specific signaling. nih.gov

XTP serves as a substrate for several enzymes, making it a useful reagent in enzymatic assays designed to study reaction kinetics and mechanisms. Its interaction with these enzymes helps to characterize their substrate specificity and catalytic activity. For instance, XTP is a known substrate for inosine triphosphate pyrophosphatase (ITPase), a "house-cleaning" enzyme that hydrolyzes non-canonical purine nucleotides like XTP and ITP, preventing their accumulation and potential incorporation into nucleic acids. medchemexpress.comnih.gov The ability of ITPase from various organisms, including the parasite Trypanosoma brucei, to efficiently hydrolyze XTP into its monophosphate form has been demonstrated through such assays. nih.gov

Other enzymes that recognize XTP as a substrate include dinucleoside tetraphosphatase and nucleoside-triphosphate pyrophosphatase. hmdb.caumaryland.edu Furthermore, XTP can act as a phosphate (B84403) donor in reactions catalyzed by enzymes such as human deoxycytidine kinase. frontierspartnerships.org The structural properties of xanthosine and its nucleotides are of key importance in many enzyme systems, including IMP dehydrogenase and some nucleic acid polymerases. nih.govresearchgate.net

| Enzyme | EC Number | Reaction with XTP | Research Application |

|---|---|---|---|

| Inosine triphosphate pyrophosphatase (ITPase) | 3.6.1.19 | Hydrolyzes XTP to Xanthosine 5'-monophosphate (XMP) and pyrophosphate | Studying the clearance of non-canonical nucleotides from cellular pools. medchemexpress.comnih.gov |

| Dinucleoside tetraphosphatase | 3.6.1.17 | Acts on XTP as a substrate | Characterizing enzyme substrate specificity. hmdb.caumaryland.edu |

| Nucleoside-triphosphate pyrophosphatase | 3.6.1.19 | Acts on XTP as a substrate | Investigating nucleotide metabolism. hmdb.caumaryland.edu |

| Deoxycytidine kinase | 2.7.1.74 | Utilizes XTP as a phosphate donor | Analyzing the kinetics of nucleotide salvage pathways. frontierspartnerships.org |

XTP and its precursors are intermediates in purine metabolism, and their study contributes to a broader understanding of this fundamental pathway. hmdb.caumaryland.edu For example, Xanthosine 5'-monophosphate (XMP) is a direct precursor to guanosine (B1672433) monophosphate (GMP) in the de novo purine biosynthesis pathway, a reaction catalyzed by GMP synthase. ebi.ac.uk

In the realm of signal transduction, XTP has been shown to substitute for GTP in activating adenylyl cyclase through G-proteins, although often with different efficacy. hmdb.canih.gov This functional substitution allows researchers to probe the specific requirements of the nucleotide-binding site of G-proteins and their downstream effectors. hmdb.ca By comparing the cellular responses initiated by GTP versus XTP, scientists can delineate the precise roles of different purine nucleotides in sorting and amplifying cellular signals at the G-protein level. hmdb.ca Studies have also identified a salvage pathway where xanthosine is phosphorylated by cytosolic 5'-nucleotidase to form XMP, which is then converted to guanine (B1146940) nucleotides. This pathway bypasses the rate-limiting enzyme IMP dehydrogenase, suggesting an alternative route for guanine nucleotide synthesis. nih.gov

Application of Labeled Xanthosine 5'-Triphosphate Analogues in Mechanistic Research

To facilitate more detailed mechanistic studies, XTP can be chemically modified with reporter groups, such as fluorescent molecules or radioisotopes. These labeled analogues are powerful tools for real-time monitoring of molecular interactions and tracing metabolic fates.

Fluorescent analogues of XTP are instrumental in studying the dynamics of protein-ligand interactions. jenabioscience.com One of the most common fluorescently labeled versions is 2'(3')-O-(N-Methylanthraniloyl)-Xanthosine 5'-Triphosphate (Mant-XTP). The Mant group is an environmentally sensitive fluorophore; its fluorescence intensity and emission wavelength can change upon binding to a protein, providing a direct readout of the binding event. jenabioscience.com

Mant-XTP is particularly valuable for stopped-flow and equilibrium analysis of small GTPases, heterotrimeric G-proteins, GPCRs, and motor proteins. jenabioscience.com Because the Mant fluorophore is relatively small, it often mimics the properties of the natural nucleotide, allowing for the study of protein binding and interaction with minimal perturbation. jenabioscience.com This analogue can also serve as a probe for Förster Resonance Energy Transfer (FRET) studies when used with proteins containing intrinsic fluorophores like tryptophan or tyrosine, enabling the measurement of distances and conformational changes within the protein-nucleotide complex. jenabioscience.com Other fluorescent analogues, such as linear-benzoxanthosine 5'-triphosphate, have also been synthesized for use as dimensional probes of enzyme binding sites. nih.gov

| Fluorescent Analogue | Fluorophore | Excitation Max (λex) | Emission Max (λem) | Key Research Applications |

|---|---|---|---|---|

| Mant-XTP | N-Methylanthraniloyl | 355 nm | 448 nm | Kinetics of small GTPases, G-proteins, GPCRs; FRET-based conformational studies. jenabioscience.com |

| lin-Benzoxanthosine 5'-triphosphate | linear-Benzoxanthine | N/A | N/A | Dimensional probes of enzyme active sites. nih.gov |

Radiolabeling provides a highly sensitive method for tracing the metabolic fate of molecules within cells or extracts. By using precursors of XTP, such as xanthosine labeled with carbon radioisotopes (e.g., ¹⁴C), researchers can follow the conversion of these molecules through various metabolic pathways. nih.gov

For example, studies have utilized radiolabeled xanthosine to demonstrate its salvage into XMP and subsequent conversion into guanine nucleotides in cell lines. nih.gov This metabolic tracing approach was crucial in identifying the role of cytosolic 5'-nucleotidase in this specific salvage pathway. By tracking the distribution of the radiolabel among different metabolites over time, it is possible to map the flow of purine metabolism and identify the enzymes and intermediates involved, offering a dynamic view of cellular biochemistry. nih.govnih.gov

In Vitro Selection Techniques Employing Modified Nucleotides and Xanthosine Derivatives

The process of Systematic Evolution of Ligands by Exponential Enrichment (SELEX) is a powerful in vitro selection method used to isolate single-stranded DNA or RNA molecules, known as aptamers, that bind to specific targets with high affinity and specificity. nih.govmdpi.com A key strategy for enhancing the functional diversity and stability of aptamers is the incorporation of modified nucleotides into the nucleic acid library. Xanthosine 5'-triphosphate is utilized in this context as a modified nucleotide for applications including aptamer development and in vitro transcription. trilinkbiotech.com

The foundation of using XTP in SELEX lies in its ability to be enzymatically incorporated into growing nucleic acid chains by polymerases during the amplification steps of the process. As an analogue of guanosine, XTP can be used as a substrate, replacing GTP in the nucleotide mix for in vitro transcription or PCR. trilinkbiotech.com This incorporation results in a library of nucleic acid molecules where specific guanosine positions are replaced by xanthosine.

The enzymatic synthesis and incorporation of modified nucleotides like XTP offer significant advantages over chemical synthesis methods, including improved selectivity and milder reaction conditions, which can lead to higher yields in "one-pot" reactions. mdpi.com The resulting modified nucleic acid library possesses altered chemical properties compared to a standard library. The xanthine (B1682287) base, with its keto group at the C2 position of the purine ring instead of an amino group, can form different hydrogen bonding patterns and engage in unique stacking interactions, thereby expanding the structural and functional potential of the selected aptamers. umaryland.edu

Table 1: Properties of Xanthosine 5'-Triphosphate Relevant to In Vitro Selection

| Property | Description | Research Relevance |

|---|---|---|

| Structure | A purine ribonucleoside triphosphate with a xanthine base. | Acts as a GTP analogue, allowing for enzymatic substitution. umaryland.edu |

| Base Moiety | Xanthine (2,6-dioxypurine). | The unique structure of the base allows for novel molecular interactions and recognition capabilities in the resulting nucleic acids. nih.gov |

| Application | Aptamer development, in vitro transcription, mutagenesis. | Used to create nucleic acid libraries with modified chemical and physical properties, potentially leading to aptamers with enhanced stability or novel binding functions. trilinkbiotech.com |

| Incorporation | Can be incorporated by RNA/DNA polymerases. | Essential for its use in SELEX and other enzymatic nucleic acid synthesis techniques. mdpi.com |

The use of XTP-modified libraries in SELEX procedures can lead to the development of aptamers with novel characteristics. The presence of xanthosine can influence the folding of the nucleic acid into unique three-dimensional structures, enabling binding to targets that may not be possible with the four canonical bases alone. jenabioscience.com Research has demonstrated the ability to isolate RNA aptamers that specifically recognize and bind to the xanthine base itself. nih.gov This finding underscores the principle that the distinct chemical nature of xanthine can serve as a basis for specific molecular recognition, a cornerstone of aptamer function.

By trimming a larger xanthine-binding RNA, a smaller 32-nucleotide aptamer was developed with a dissociation constant (Kd) for xanthine determined to be 3.3 µM. nih.gov This aptamer also demonstrated binding to guanine but not to adenine, cytosine, or uracil, indicating specific recognition of the purine structure. nih.gov Such studies highlight how incorporating xanthosine derivatives can yield functional nucleic acids with tailored specificities, potentially leading to new diagnostic and therapeutic tools. The development of aptamers with modified backbones or bases is a key strategy to improve their resistance to nuclease degradation, a common challenge in their practical application. jenabioscience.com

Advanced Analytical Approaches for Xanthosine 5'-Triphosphate Detection and Quantification in Biological Systems for Research

Accurate detection and quantification of XTP are crucial for studying the metabolism of deaminated purines and for characterizing enzymes that act upon non-canonical nucleotides. nih.gov Deamination of purine bases can lead to the accumulation of nucleotides like XTP, which are then targeted by "house-cleaning" enzymes such as inosine triphosphate pyrophosphatase (ITPase) to prevent their incorporation into DNA and RNA. nih.govwikipedia.orgmedchemexpress.com Several advanced analytical methods are employed in research to measure XTP concentrations in various biological matrices.

Classical analytical methods for purine quantification include chromatography coupled with spectroscopy or mass spectrometry. researchgate.net High-Performance Liquid Chromatography (HPLC) is a widely used technique. For instance, researchers have used anion-exchange HPLC to analyze the enzymatic activity of ITPase from Trypanosoma brucei (TbITPA) on XTP. nih.gov This method allowed for the separation and quantification of the substrate (XTP) and the reaction product (Xanthosine 5'-monophosphate, XMP), enabling the determination of key enzyme kinetic parameters. nih.gov

Table 2: Kinetic Parameters of T. brucei ITPase with XTP as a Substrate

| Kinetic Parameter | Value |

|---|---|

| Km (µM) | 6.1 ± 1.1 |

| kcat (s-1) | 48.0 ± 1.8 |

| kcat/Km (s-1µM-1) | 7.9 |

Data obtained from studies on recombinant TbITPA, where reaction products were analyzed by HPLC. nih.gov

Liquid chromatography-coupled tandem mass spectrometry (LC-MS/MS) offers even greater sensitivity and specificity for nucleotide analysis. nih.gov While some studies have focused on developing LC-MS/MS methods for the quantification of the related compound XMP, the principles are directly applicable to XTP. nih.gov These methods provide high accuracy and reproducibility, making them suitable for demanding applications such as monitoring the activity of enzymes involved in purine metabolism in cell lysates. nih.gov The combination of chromatographic separation with mass spectrometric detection allows for the unambiguous identification and precise quantification of target analytes even in complex biological samples.

Table 3: Comparison of Analytical Methods for Xanthosine Nucleotide Detection

| Method | Principle | Application in Research | Advantages |

|---|---|---|---|

| Anion-Exchange HPLC | Separation based on the charge of the phosphate groups, followed by UV detection. | Used to monitor enzymatic reactions, such as the hydrolysis of XTP by ITPase, and to determine enzyme kinetics. nih.gov | Robust and effective for separating nucleotides with different numbers of phosphate groups. |

| LC-MS/MS | Chromatographic separation followed by mass analysis of the molecule and its fragments. | Quantification of related nucleotides (e.g., XMP) in cell lysates for pharmacodynamic studies. nih.gov | High sensitivity, high specificity, and excellent accuracy and reproducibility. nih.gov |

Comparative and Evolutionary Biochemistry of Xanthosine 5 Triphosphate

Distribution and Metabolic Profiles Across Diverse Organisms and Biological Systems

Xanthosine (B1684192) 5'-triphosphate is not typically found in high concentrations within cells under normal physiological conditions; its presence is often transient or the result of specific metabolic states or defects. wikipedia.org It is primarily considered an intermediate in purine (B94841) metabolism. umaryland.eduhmdb.ca The accumulation of XTP and other non-canonical nucleotides can occur through the deamination of primary purine bases. wikipedia.orgmedchemexpress.com

Distribution of XTP has been noted in a range of organisms, including bacteria like Escherichia coli, and mammals such as Bos taurus and Homo sapiens. nih.gov In humans, its presence has been detected in the cytoplasm and specifically within the prostate gland. nih.gov The metabolic pathways involving xanthine (B1682287), the nucleobase of XTP, are widespread. In plants such as Arabidopsis, xanthine can be synthesized from several precursors, including guanine (B1146940), xanthosine, and hypoxanthine (B114508), with the specific pathway varying by species, organ, and developmental stage, such as during senescence for nitrogen remobilization. nih.gov

The metabolic processing of XTP is crucial for cellular health. It is a substrate for several "house-cleaning" enzymes that prevent the accumulation of non-canonical nucleotides. These include:

Inosine (B1671953) triphosphate pyrophosphatase (ITPase): This enzyme hydrolyzes XTP, along with inosine triphosphate (ITP), to its respective monophosphate derivative, thereby preventing its incorporation into RNA and DNA. medchemexpress.comhmdb.canih.gov

Nucleoside-triphosphate pyrophosphatase: This enzyme also acts on XTP. umaryland.eduhmdb.ca

Dinucleoside tetraphosphatase: This enzyme can utilize XTP as a substrate. umaryland.eduhmdb.ca

Defects in the broader purine metabolic network can lead to an increase in xanthine and its subsequent incorporation into nucleic acids. Studies in E. coli and the yeast Saccharomyces cerevisiae have shown that mutations in genes responsible for purine biosynthesis lead to a significant rise in xanthine and hypoxanthine levels in both DNA and RNA. nih.govnih.gov

Interactive Table 1: Distribution and Metabolic Role of Xanthosine 5'-triphosphate

| Organism/System | Cellular Location | Metabolic Role/Significance | Key Enzymes |

| Escherichia coli | Cytoplasm | Metabolite in purine pathway; accumulation in case of metabolic defects. nih.govnih.gov | XMP aminase, ITPase. nih.govnih.gov |

| Saccharomyces cerevisiae (Yeast) | Cytoplasm | Accumulation of xanthine in nucleic acids with purine pathway defects. nih.gov | ITPase. nih.gov |

| Arabidopsis thaliana (Plant) | Various | Precursor for nitrogen remobilization during senescence. nih.gov | Xanthine dehydrogenase. nih.gov |

| Homo sapiens (Human) | Cytoplasm, Prostate | Non-canonical nucleotide cleared from pools; can substitute for GTP in signaling. hmdb.canih.gov | Inosine triphosphate pyrophosphatase (ITPA). hmdb.cahmdb.ca |

Analogous Roles and Functional Diversification in Prokaryotic and Eukaryotic Systems

The primary role of managing XTP levels appears to be highly conserved across prokaryotic and eukaryotic systems, centered on the prevention of its incorporation into genetic material. This "house-cleaning" function is performed by orthologous enzymes, indicating a shared, ancient challenge posed by deaminated purines. nih.gov

In both prokaryotes like E. coli and eukaryotes like yeast and humans, the enzyme ITPase (or its equivalent) is critical for hydrolyzing XTP. nih.gov This functional conservation underscores the universal importance of maintaining the fidelity of nucleotide pools for DNA replication and RNA transcription. nih.gov Disruptions in these pathways have similar consequences in both domains of life, leading to the accumulation of non-standard bases like xanthine and hypoxanthine in nucleic acids. nih.gov

Despite this conserved core function, some diversification is evident. In E. coli, the enzyme xanthosine-5'-monophosphate (B1605901) (XMP) aminase, which is involved in the pathway leading to guanine nucleotides, demonstrates metabolic flexibility by being able to use either glutamine or ammonia (B1221849) as a substrate. nih.gov

In eukaryotes, the context of XTP can be more complex due to compartmentalization and intricate signaling networks. For instance, XTP has been shown to be capable of substituting for Guanosine (B1672433) triphosphate (GTP) in supporting receptor-mediated adenylyl cyclase activation. umaryland.eduhmdb.ca This suggests that while it is largely treated as a metabolic error, it can potentially interact with G-protein signaling pathways, which are hallmarks of eukaryotic cell communication. hmdb.ca However, the predominant physiological role remains that of a potentially deleterious metabolite that must be efficiently eliminated. hmdb.ca

Interactive Table 2: Functional Comparison of XTP-related Pathways

| Feature | Prokaryotic Systems (e.g., E. coli) | Eukaryotic Systems (e.g., Homo sapiens) |

| Primary Role | Metabolic intermediate to be cleared. nih.govnih.gov | Non-canonical nucleotide to be cleared from pools. hmdb.cahmdb.ca |

| Key Enzyme | Conserved ITPase-like enzymes. nih.gov | Conserved ITPase enzyme. nih.gov |

| Consequence of Pathway Defect | Incorporation of xanthine into nucleic acids. nih.gov | Incorporation of xanthine into nucleic acids; linked to human disease. nih.govnih.gov |

| Functional Diversification | Flexible substrate use in related enzymes (e.g., XMP aminase). nih.gov | Potential interaction with G-protein signaling pathways. umaryland.eduhmdb.ca |

Evolutionary Significance of Xanthine Nucleotide Pathways and Their Conservation

The pathways governing the metabolism of xanthine nucleotides are deeply rooted in the history of life, reflecting a fundamental need to protect genetic information. The purine metabolic network is highly conserved across all known organisms, highlighting its central role in cellular physiology. nih.gov

The widespread existence of "house-cleaning" enzymes like ITPase in all three domains of life—archaea, bacteria, and eukarya—is strong evidence of their evolutionary importance. nih.gov These enzymes represent an ancient adaptation to counter the persistent threat of spontaneous purine deamination (e.g., guanine to xanthine). The failure to remove the resulting non-canonical nucleotides like XTP would lead to mutations and dysfunctional RNA molecules, a powerful selective pressure driving the evolution and maintenance of these clearance pathways. hmdb.canih.gov

The role of xanthine itself has evolved in different lineages. While primarily an intermediate in the catabolism of purines to uric acid in many animals researchgate.netwikipedia.org, in plants it has been adapted as a key molecule in nitrogen recycling and storage. nih.gov This demonstrates how a central metabolic pathway can be repurposed to meet the specific physiological needs of different groups of organisms.

Furthermore, some theories of prebiotic chemistry suggest that molecules like xanthine and uracil, which can self-associate, might have played a role on mineral surfaces on the early Earth before the rise of the modern genetic code. researchgate.net The eventual exclusion of xanthine from a direct role in nucleic acids, coupled with the evolution of robust enzymatic systems to eliminate it from nucleotide pools, marks a critical step in the refinement of biological information transfer. The conservation of these xanthine nucleotide pathways is, therefore, a testament to their indispensable role in preserving metabolic homeostasis and genomic integrity throughout evolution.

Future Directions and Emerging Research Avenues for Xanthosine 5 Triphosphate

Elucidation of Unexplored Enzymatic Activities and Novel Regulatory Mechanisms

While Xanthosine (B1684192) 5'-triphosphate (XTP) is recognized as a substrate for "house-cleaning" enzymes such as inosine (B1671953) triphosphate pyrophosphatase (ITPA), which prevent its incorporation into nucleic acids, the full spectrum of its enzymatic interactions and potential regulatory functions remains largely uncharted territory. nih.govnih.gov Future research is poised to investigate whether XTP's role extends beyond that of a mere metabolic by-product.

One promising avenue of investigation lies in exploring the possibility of XTP acting as a signaling molecule, akin to its canonical counterpart, guanosine (B1672433) triphosphate (GTP). hmdb.caumaryland.edu Given that XTP can substitute for GTP in certain G-protein-coupled receptor (GPCR) pathways, a deeper examination of its impact on various signaling cascades is warranted. hmdb.caumaryland.edu It is conceivable that fluctuations in intracellular XTP concentrations, perhaps under conditions of cellular stress or specific metabolic states, could modulate signaling pathways in ways that are currently unappreciated.

Furthermore, the potential for novel enzymatic activities that utilize XTP as a substrate or cofactor beyond its degradation needs to be systematically explored. This could involve screening uncharacterized enzymes for XTP-binding or catalytic activity, potentially revealing new metabolic or regulatory pathways. The study of ITPA and other nucleotide pyrophosphatases may also reveal more subtle regulatory roles, where their activity on XTP could be modulated by cellular conditions, thereby influencing other metabolic processes. nih.govnih.gov

A key area of future inquiry will be to determine if XTP has any role in cellular stress responses. The accumulation of non-canonical nucleotides can be a consequence of oxidative stress, and it is plausible that XTP levels could serve as a biomarker or even a mediator of stress-response pathways. nih.gov

Investigation of Undiscovered Metabolic Intermediates and Associated Pathways

The known metabolic fate of XTP primarily involves its hydrolysis to xanthosine monophosphate (XMP) and ultimately to xanthine (B1682287). nih.gov However, the possibility of alternative, undiscovered metabolic pathways branching from XTP cannot be dismissed. Future research could focus on tracing the metabolic fate of isotopically labeled XTP in various cell types and under different physiological conditions. This could unveil novel metabolic intermediates and enzymatic transformations that have so far remained hidden.

For instance, it is worth investigating whether XTP can be enzymatically modified to form novel signaling molecules or incorporated into other biomolecules besides RNA and DNA. The exploration of non-canonical metabolic pathways is a burgeoning field, and XTP presents an intriguing candidate for such investigations.

Moreover, a deeper understanding of the interplay between XTP metabolism and other metabolic networks is crucial. For example, how do alterations in purine (B94841) biosynthesis or salvage pathways impact the intracellular pool of XTP, and what are the downstream consequences? nih.govnih.gov Investigating these connections could reveal novel regulatory loops and metabolic interdependencies.

Development of Advanced Research Tools and Methodological Innovations for Xanthosine 5'-Triphosphate Studies

A significant hurdle in elucidating the functions of XTP is the lack of specific and sensitive tools for its detection and quantification. Future research will necessitate the development of innovative methodologies to overcome this challenge.

Key areas for methodological advancement include:

Highly Sensitive Analytical Techniques: While liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful tool, the development of more sensitive and high-throughput methods specifically optimized for XTP and its metabolites will be crucial for accurate quantification in complex biological samples. mdpi.com

Novel Biosensors: The creation of genetically encoded or synthetic biosensors for real-time monitoring of intracellular XTP levels would provide invaluable insights into its dynamic regulation and potential signaling roles.

Specific Chemical Probes: The design and synthesis of chemical probes that can specifically bind to and visualize XTP within cells would enable the study of its subcellular localization and interactions with other molecules.

Non-hydrolyzable XTP Analogs: The use of non-hydrolyzable XTP analogs has already proven useful in studying its interaction with proteins. nih.gov Further development of such tools will be instrumental in dissecting its role in various enzymatic and signaling processes without the complication of its rapid degradation.

These technological advancements will be pivotal in enabling researchers to ask more precise questions about the biological significance of XTP.

Integration of Xanthosine 5'-Triphosphate Research with High-Throughput Omics and Systems Biology Approaches

The integration of XTP research with systems-level approaches promises to provide a holistic understanding of its role in the broader context of cellular physiology and pathophysiology. High-throughput omics technologies, combined with computational modeling, can uncover previously unrecognized connections and generate new hypotheses.

Future research in this area should focus on:

Metabolomics: Comprehensive metabolomic profiling can reveal correlations between XTP levels and other metabolites, suggesting potential links to other metabolic pathways and cellular states. nih.govresearchgate.net

Transcriptomics and Proteomics: By correlating changes in XTP levels with alterations in gene and protein expression, researchers can identify potential upstream regulators and downstream effectors of XTP metabolism.

Multi-omics Data Integration: The true power of omics lies in the integration of multiple datasets. nih.govbiorxiv.orgdoaj.orgnih.gov By combining metabolomic, transcriptomic, and proteomic data, researchers can construct comprehensive models of purine metabolism and pinpoint the precise role of XTP within these networks.

Computational Modeling: Mathematical models of purine metabolism can be refined to include more detailed kinetics of XTP synthesis and degradation. semanticscholar.orgnih.gov These models can then be used to simulate the effects of various perturbations and predict the behavior of the system, guiding further experimental investigations.

By embracing these high-throughput and integrative approaches, the scientific community can move beyond a reductionist view of XTP and begin to appreciate its potential contributions to the complex and interconnected web of cellular processes. This will undoubtedly pave the way for a new era of discovery in the field of purine metabolism and non-canonical nucleotide function.

Data Tables

Table 1: Key Enzymes Involved in Xanthosine 5'-Triphosphate Metabolism

| Enzyme | Function |

| Inosine triphosphate pyrophosphatase (ITPA) | Hydrolyzes XTP to Xanthosine monophosphate (XMP) and pyrophosphate, preventing its incorporation into nucleic acids. nih.govnih.gov |

| Dinucleoside tetraphosphatase | Substrate includes XTP. umaryland.edu |

| Nucleoside-triphosphate pyrophosphatase | Substrate includes XTP. umaryland.edu |

| Xanthine triphosphatase | Hydrolyzes non-canonical purine nucleotides like XTP to their diphosphate (B83284) derivatives. umaryland.edu |

Table 2: Potential Future Research Approaches for Xanthosine 5'-Triphosphate

| Research Area | Approach | Potential Outcome |

| Enzymatic Activities | Screening of uncharacterized enzymes for XTP binding/catalysis. | Discovery of novel enzymatic functions and pathways involving XTP. |

| Regulatory Mechanisms | Investigating the impact of XTP on G-protein signaling pathways. | Elucidation of potential signaling roles for XTP. |

| Metabolic Pathways | Isotopic labeling and tracing of XTP in cellular models. | Identification of undiscovered metabolic intermediates and pathways. |

| Research Tools | Development of fluorescent biosensors for intracellular XTP. | Real-time monitoring of XTP dynamics in living cells. |

| Omics Integration | Correlating metabolomic data of XTP levels with transcriptomic and proteomic profiles. | Uncovering regulatory networks and functional consequences of XTP fluctuations. |

| Systems Biology | Incorporating detailed XTP kinetics into computational models of purine metabolism. | Predictive understanding of the role of XTP in metabolic homeostasis and disease. semanticscholar.orgnih.gov |

Q & A

Q. What are the enzymatic pathways involved in the synthesis and degradation of xanthosine 5'-triphosphate (XTP) disodium salt, and how can researchers validate these processes experimentally?

XTP is synthesized via phosphorylation of xanthosine monophosphate (XMP) through intermediate steps involving kinases such as nucleoside monophosphate kinase and nucleoside diphosphate kinase. Degradation occurs via enzymes like inosine/xanthosine triphosphatase (EC 3.6.1.73), which hydrolyzes XTP to XDP and phosphate . To validate, researchers can:

Q. How should xanthosine 5'-triphosphate disodium salt be stored to maintain stability, and what analytical methods detect degradation?

XTP disodium salt is hygroscopic and prone to hydrolysis. Optimal storage conditions include:

- Lyophilized form at -20°C in airtight containers with desiccants .

- Avoid repeated freeze-thaw cycles. Degradation can be monitored via:

- HPLC : Separation using anion-exchange columns (e.g., Dionex DNAPac PA100) with UV detection at 254 nm .

- Mass spectrometry : High-resolution MS (e.g., ESI-MS) to identify breakdown products like XDP or XMP .

Q. What role does XTP play in nucleotide-dependent signaling pathways, and how can its interactions with GTPases be studied?

XTP acts as a GTP analog in biochemical assays, competing with GTP for binding to GTPases like Rab5. For example, XTP-bound mutant Rab5 revealed constitutive GTP hydrolysis activity on endosome membranes . Methodologies include:

- Fluorescence-based assays : Use mant-labeled XTP to monitor real-time binding to GTPases via fluorescence polarization .

- Crystallography : Co-crystallize XTP with target proteins (e.g., P2X receptors) to resolve binding motifs .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding XTP's efficacy in modulating purinergic receptors compared to ATP?

Discrepancies may arise from receptor subtype specificity (e.g., P2X vs. P2Y) or experimental conditions (e.g., pH, cofactors). Strategies include:

Q. What methodological challenges arise when using XTP in drug delivery systems, and how can they be addressed?

XTP’s instability in physiological buffers limits its direct use. However, inspired by ATP-based nanocarriers , researchers can:

- Stabilize XTP in nanoparticles : Encapsulate XTP in calcium phosphate nanospheres synthesized via microwave-assisted methods, using XTP as a phosphorus source .

- pH-responsive release : Monitor drug (e.g., doxorubicin) release kinetics using UV-Vis spectroscopy in buffers mimicking tumor microenvironments .

Q. How can XTP hydrolysis kinetics be quantified in dynamic cellular systems, and what controls are necessary to avoid experimental artifacts?

- Real-time assays : Use ³¹P-NMR to track phosphate release from XTP in live cells or purified enzyme systems .

- Controls : Include non-hydrolyzable analogs (e.g., β,γ-methylene-XTP) to distinguish enzymatic vs. non-enzymatic hydrolysis .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing XTP-dependent GTPase activity in high-throughput screens?

- Michaelis-Menten kinetics : Fit hydrolysis data to and models using nonlinear regression (e.g., GraphPad Prism).

- Z-factor analysis : Validate assay robustness in 384-well plate formats by comparing positive (ATP/GTP) and negative (XTP analog) controls .

Q. How can researchers distinguish XTP-specific effects from off-target nucleotide interactions in signaling studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.